molecular formula C9H11NO2 B12883495 3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde

Cat. No.: B12883495
M. Wt: 165.19 g/mol
InChI Key: DLXOMNUNKBNUQW-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-4-methylpyrrole with an appropriate aldehyde under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the aldehyde group is introduced at the 2 and 5 positions of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted pyrrole derivatives.

Scientific Research Applications

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction may involve pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-methyl-1H-pyrrole-2,5-dione: A structurally related compound with similar reactivity but different functional groups.

    2-ethyl-3-methylmaleimide: Another related compound with distinct chemical properties.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarbaldehyde

InChI

InChI=1S/C9H11NO2/c1-3-7-6(2)8(4-11)10-9(7)5-12/h4-5,10H,3H2,1-2H3

InChI Key

DLXOMNUNKBNUQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C=O)C=O

Origin of Product

United States

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